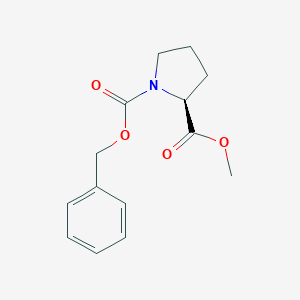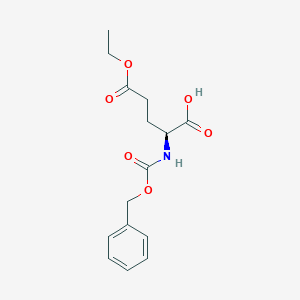
3-Bromo-10h-phenothiazine
Descripción general
Descripción
3-Bromo-10h-phenothiazine, also known as BPT, is a chemical compound that belongs to the phenothiazine family. It is a white or pale yellow crystalline powder that is soluble in organic solvents such as chloroform, ethanol, and methanol. BPT has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Organic Electroactive Materials
3-Bromo-10H-phenothiazine derivatives have been synthesized and investigated as organic electroactive materials. These derivatives, particularly when functionalized as hydrazones, show promise as effective hole-transporting materials. Their thermal, optical, electrochemical, and photophysical properties have been extensively studied, indicating potential applications in organic electronics (Bieliauskas et al., 2012).
Photovoltaic Applications
Phenothiazine derivatives, including those derived from this compound, are significant in photovoltaic applications, specifically in dye-sensitized solar cells (DSSCs). Research has shown that these compounds, due to their structural diversity, can significantly impact the performance of DSSCs. The different geometries of phenothiazine dyes have been explored to understand their influence on photovoltaic performance (Buene et al., 2019).
Electronic Property Investigation
Studies involving the coupling of phenothiazine with other substrates, such as bromo anthracenes and perylene, have provided insights into the electronic properties of these combinations. Such research has revealed unique electronic communication in excited states and has implications for the development of advanced electronic materials (Franz et al., 2008).
Photocatalytic Hydrogen Production
Phenothiazine-based organic sensitizers derived from this compound have been synthesized and applied in photocatalytic hydrogen production. This research highlights the potential of these compounds in energy conversion, particularly in harnessing solar energy for hydrogen production (Tiwari et al., 2015).
Spectroscopic Investigations for Sensor Applications
The spectral variations of vinyl-substituted 10H-phenothiazine derivatives have been studied for potential sensor applications. These investigations focus on understanding the intramolecular charge transfer and electronic rearrangement, which are critical in developing advanced sensing technologies (Lin & Chang, 2009).
Synthesis and Characterization for Organic Dyes
Phenothiazine derivatives, synthesized from this compound, have been characterized and applied as organic dyes in dye-sensitized solar cells. These studies include characterizing molecular geometries and electronic properties, providing insights into their effectiveness as photosensitizers (TamilSelvan et al., 2020).
Electroluminescent Organic Semiconductors
Research has also focused on phenothiazine and carbazole substituted pyrene-based semiconductors for OLED devices. These materials, derived from this compound, demonstrate promising performance in organic light emitting diodes, showcasing the potential of these derivatives in electronic display technology (Salunke et al., 2016).
Mecanismo De Acción
Target of Action
Phenothiazines, the parent compound of 3-bromo-10h-phenothiazine, are known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
This compound is a type of extended phenothiazine that has been shown to exhibit intriguing photophysical and redox properties . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation . This suggests that this compound may interact with its targets through a redox mechanism, possibly involving the transfer of electrons.
Biochemical Pathways
Given its photocatalytic activity, it may be involved in pathways related to oxidative stress and redox reactions .
Result of Action
Its ability to catalyze the oxidative coupling of amines to imines suggests that it may induce changes at the molecular level, potentially affecting cellular functions .
Action Environment
The action of this compound is influenced by environmental factors such as light. It has been shown to catalyze reactions under visible-light irradiation, suggesting that light exposure may enhance its activity . Additionally, the compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C , indicating that these conditions may be necessary for maintaining its stability and efficacy.
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-10H-phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIAYIESCUSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300599 | |
| Record name | 3-bromo-10h-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3939-23-9 | |
| Record name | 3939-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-10h-phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)






